molecular formula C6H11NOS B1608451 N-Allylthiocarbamic acid O-ethyl ester CAS No. 817-97-0

N-Allylthiocarbamic acid O-ethyl ester

Cat. No.: B1608451
CAS No.: 817-97-0
M. Wt: 145.23 g/mol
InChI Key: ZRPRNLNEYWYWLO-UHFFFAOYSA-N
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Description

N-Allylthiocarbamic acid O-ethyl ester, with the CAS registry number 817-97-0 , is a chemical compound with the molecular formula C6H11NOS . It is also known by several synonyms, including O-Ethyl allylthiocarbamate and CARBAMIC ACID, N-ALLYLTHIO-, O-ETHYL ESTER . This compound is part of the thiocarbamate family, characterized by a carbamothioate structure. As a specialty chemical, it is intended for Research Use Only (RUO) and is a valuable building block for chemical synthesis and research applications. Researchers may employ it in the development of novel organic compounds or in agricultural chemical research. Its structure suggests potential use as an intermediate in the preparation of more complex molecules for various investigative purposes. This product is strictly for laboratory research and is not intended for personal, human, or veterinary diagnostic or therapeutic uses. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-ethyl N-prop-2-enylcarbamothioate
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InChI

InChI=1S/C6H11NOS/c1-3-5-7-6(9)8-4-2/h3H,1,4-5H2,2H3,(H,7,9)
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InChI Key

ZRPRNLNEYWYWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
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DSSTOX Substance ID

DTXSID40231250
Record name Carbamic acid, N-allylthio-, O-ethyl ester
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Molecular Weight

145.23 g/mol
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CAS No.

817-97-0
Record name O-Ethyl allylthiocarbamate
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Record name O-Ethyl allylthiocarbamate
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Record name N-Allyl-O-ethylthionocarbamate
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Record name Carbamic acid, N-allylthio-, O-ethyl ester
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Record name O-ETHYL ALLYLTHIOCARBAMATE
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Synthetic Methodologies for N Allylthiocarbamic Acid O Ethyl Ester

Classical Synthetic Routes

The traditional approach to synthesizing O,N-disubstituted thiocarbamates typically involves the reaction of an amine with carbon disulfide, followed by alkylation. This method, while robust, often requires careful control of reaction conditions to achieve high yields and purity.

The use of a base is crucial in this synthesis to deprotonate the initially formed dithiocarbamic acid, rendering it a more effective nucleophile. Sodium hydroxide (B78521) is a commonly employed base due to its ready availability and efficacy. The reaction mechanism is thought to proceed as follows:

Formation of the Dithiocarbamate (B8719985) Salt: Allylamine (B125299) reacts with carbon disulfide in a nucleophilic addition to form N-allyldithiocarbamic acid.

Deprotonation: Sodium hydroxide deprotonates the dithiocarbamic acid, forming the sodium N-allyldithiocarbamate salt. This salt is generally more stable and soluble in the reaction medium.

Reaction with Ethanol (B145695): In the presence of ethanol, and under appropriate conditions, an O-ethyl group is introduced. This step can be complex and may involve the formation of an intermediate xanthate. A more direct approach, though less common for this specific transformation, would be the direct alkylation of a thiocarbamate precursor. A plausible pathway involves the in situ formation of a reactive species from ethanol that facilitates the formation of the O-ethyl ester.

A general laboratory procedure would involve the slow addition of carbon disulfide to a cooled solution of allylamine and sodium hydroxide in ethanol. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

The yield and selectivity of the synthesis of N-Allylthiocarbamic acid O-ethyl ester are highly dependent on several reaction parameters. Optimization of these conditions is a critical step in developing an efficient synthetic protocol. Key parameters that are often varied include the molar ratio of reactants, reaction temperature, and reaction time. Based on studies of similar thiocarbamate syntheses, a hypothetical optimization study for this specific compound can be illustrated. rsc.org

Table 1: Illustrative Optimization of this compound Synthesis

Entry Molar Ratio (Allylamine:CS₂:NaOH) Temperature (°C) Time (h) Yield (%)
1 1:1:1 25 4 65
2 1:1.2:1.2 25 4 72
3 1:1.2:1.2 40 4 85
4 1:1.2:1.2 60 4 78
5 1:1.2:1.2 40 2 75
6 1:1.2:1.2 40 6 86

This table is a hypothetical representation based on typical optimization studies for thiocarbamate synthesis and serves an illustrative purpose.

From this illustrative data, the optimal conditions would likely involve a slight excess of carbon disulfide and sodium hydroxide, a moderately elevated temperature around 40°C, and a reaction time of approximately 4 to 6 hours.

Synthesis from Allylamine, Carbon Disulfide, and Ethanol

Advanced Synthetic Strategies

To overcome some of the limitations of classical methods, such as the use of stoichiometric amounts of strong bases and potential side reactions, advanced synthetic strategies employing catalytic systems are being explored.

Catalytic methods offer the potential for milder reaction conditions, higher atom economy, and improved selectivity. The development of catalysts for thiocarbamate synthesis is an active area of research.

Transition metal catalysts, particularly those based on palladium, have shown promise in the synthesis of thiocarbamates. acs.orgacs.org While a specific method for this compound using this approach is not extensively documented, existing methodologies for similar compounds can be adapted.

One such approach involves the palladium-catalyzed reaction of a disulfide, an amine, and carbon monoxide. acs.orgacs.org A proposed catalytic cycle for the synthesis of an N,N-disubstituted thiocarbamate, which could be conceptually applied to the synthesis of an O,N-disubstituted thiocarbamate with modifications, is as follows:

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition with a disulfide to form a palladium(II) thiolate species.

Carbon Monoxide Insertion: Carbon monoxide inserts into the palladium-sulfur bond to form a thiocarbonyl palladium complex.

Nucleophilic Attack: The amine attacks the carbonyl carbon of the coordinated thiocarbonyl group.

Reductive Elimination: Reductive elimination from the resulting intermediate yields the thiocarbamate product and regenerates the palladium(0) catalyst.

Table 2: Proposed Reactants and Catalyst for a Palladium-Catalyzed Synthesis

Reactant 1 Reactant 2 Carbon Source Catalyst Potential Product
Diethyl disulfide Allylamine Carbon Monoxide (CO) Pd(PPh₃)₄ S-ethyl N-allylthiocarbamate

This table outlines a conceptual application of a known palladium-catalyzed thiocarbamate synthesis to the target molecule's structural class.

This catalytic approach, while powerful, would in this specific example lead to the S-ethyl isomer. To achieve the desired O-ethyl isomer via a catalytic route, a different strategy would be required, possibly involving the palladium-catalyzed coupling of an O-ethyl thiocarbonate precursor with allylamine. The exploration of transition metal catalysis for the direct synthesis of O-alkyl N-allylthiocarbamates from simple starting materials remains a developing area of synthetic chemistry.

Catalytic Synthesis Approaches

Role of Lewis and Brønsted Acid Catalysis in Related Esterifications

Acid catalysis plays a pivotal role in numerous organic transformations, including the esterification reactions relevant to thiocarbamate synthesis. Both Lewis and Brønsted acids can be employed to facilitate these reactions by activating the reacting species.

Brønsted Acid Catalysis: A Brønsted acid catalyst functions by donating a proton to an electrophile, thereby increasing its reactivity. youtube.com In the context of esterification, the acid can protonate the carbonyl oxygen of a carboxylic acid or a related derivative, making the carbonyl carbon more susceptible to nucleophilic attack. A classic example of Brønsted acid catalysis in thiocarbamate synthesis is the Riemschneider reaction, which converts alkyl or aryl thiocyanates into thiocarbamates under acidic conditions, typically using sulfuric acid, followed by hydrolysis. wikipedia.org This reaction proceeds through the formation of a carbocation, making it suitable for secondary and tertiary alcohols but not primary ones. wikipedia.org Research has also shown that certain thiourea-based organocatalysts can function as asymmetric Brønsted acids, facilitating reactions like the conjugate addition of amines to α,β-unsaturated esters. nih.gov This demonstrates the capacity of sulfur-containing compounds to participate in Brønsted acid-mediated processes. nih.gov

Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, activate electrophiles differently. They coordinate to a lone pair of electrons, typically on an oxygen or nitrogen atom, which polarizes the molecule and enhances the electrophilicity of an adjacent atom. In the synthesis of S-aryl (alkyl) thiocarbamates, a combination of Zinc and Aluminum chloride (Zn/AlCl₃) has been utilized as a catalytic system for the reaction between an isocyanate and a disulfide. researchgate.net The Lewis acid activates the isocyanate component, facilitating the formation of the thiocarbamate product.

The table below summarizes examples of acid catalysis in reactions related to thiocarbamate synthesis.

Catalyst TypeExample CatalystReactantsProduct TypeReference
Brønsted AcidSulfuric AcidAlkyl Thiocyanate, AlcoholN-Substituted Thiocarbamate wikipedia.org
Lewis AcidZn/AlCl₃Isocyanate, DisulfideS-Aryl/Alkyl Thiocarbamate researchgate.net

Green Chemistry Principles in Thiocarbamate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including thiocarbamates. nih.govjddhs.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency, among others. nih.gov The goal is to develop more sustainable and environmentally benign chemical processes.

One of the core tenets of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxic, non-flammable, and abundant nature. jddhs.com While many organic reactions are traditionally conducted in volatile organic solvents, there is a growing trend toward developing syntheses in aqueous media. For instance, an efficient, ligand-free copper-catalyzed coupling of aryl iodides with tetraalkylthiuram disulfides has been successfully performed in water to yield S-aryl dithiocarbamates. organic-chemistry.org Similarly, the synthesis of certain S-alkyl thiocarbamates can be achieved starting from sodium or potassium alkyl xanthates in an aqueous solution. researchgate.net The use of water as a solvent not only reduces environmental impact but can also simplify product isolation and purification. organic-chemistry.org A visible-light-induced reaction of isocyanides, thiols, and water provides various thiocarbamates in good yields, further highlighting the utility of aqueous systems. organic-chemistry.org

Eliminating the solvent altogether represents a significant step forward in green synthesis. Solvent-free, or neat, reactions reduce waste, lower costs, and can lead to shorter reaction times and higher yields. researchgate.net Several protocols for thiocarbamate and dithiocarbamate synthesis have been developed under solvent-free conditions. A highly efficient, mild, and simple one-pot synthesis of dithiocarbamates involves the reaction of amines, carbon disulfide (CS₂), and alkyl halides without any catalyst under solvent-free conditions. organic-chemistry.org Another approach describes the synthesis of S-alkyl (aryl) thiocarbamates from thiols and isocyanates under catalyst- and solvent-free conditions, noted for its operational simplicity and high yields. researchgate.net These methods demonstrate that the formation of the thiocarbamate linkage can proceed efficiently without the need for a reaction medium. researchgate.netorganic-chemistry.org

The following table highlights research findings for solvent-free thiocarbamate synthesis.

ReactantsProduct TypeKey FeaturesReference
Amine, CS₂, Michael AcceptorDithiocarbamateRoom temperature, catalyst-free organic-chemistry.org
Thiol, IsocyanateS-Alkyl/Aryl ThiocarbamateCatalyst-free, short reaction times researchgate.net
Amine, CS₂, Alkyl HalideDithiocarbamateOne-pot, catalyst-free organic-chemistry.org

The principle of using less hazardous and renewable materials is central to green chemistry. nih.gov This involves replacing toxic reagents with safer alternatives and utilizing feedstocks derived from renewable sources. In thiocarbamate synthesis, this can be achieved through several strategies.

One approach is the use of carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 source. A mild and efficient Mitsunobu-based protocol has been developed for synthesizing S-alkyl thiocarbamates from thiols and amines using gaseous CO₂. organic-chemistry.org Another benign method uses CO₂ at atmospheric pressure with phenols, primary amines, and a peptide coupling reagent (propanephosphonic acid anhydride) to produce O-aryl carbamates and S-thiocarbamates. nih.gov

Photocatalysis using visible light also offers a green alternative by enabling reactions under mild conditions. A convenient synthesis of thiocarbamates from isocyanides, thiols, and water is achieved using Rose Bengal, an inexpensive and non-toxic dye, as a photocatalyst. organic-chemistry.org Furthermore, replacing traditionally hazardous reagents is a key goal. For example, the use of p-toluene sulfonyl chloride has been explored as a less toxic dehydrating agent in one-pot thiocarbamate syntheses, avoiding more hazardous reagents like phosphoryl chloride. researchgate.net

Chemical Reactivity and Organic Transformations of N Allylthiocarbamic Acid O Ethyl Ester

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of N-Allylthiocarbamic acid O-ethyl ester is primarily centered around the thiocarbonyl group and the allylic double bond. These functional groups exhibit both nucleophilic and electrophilic characteristics, making them susceptible to a range of chemical reactions.

Investigations into Thiocarbonyl Reactivity

The thiocarbonyl (C=S) group is a key determinant of the reactivity of this compound. Compared to its carbonyl (C=O) analog, the thiocarbonyl group generally exhibits higher reactivity towards certain nucleophiles and is also susceptible to electrophilic attack at the sulfur atom.

Theoretical studies on related thionocarbamates have provided insights into the electronic properties that govern thiocarbonyl reactivity. Ab initio calculations on O-isobutyl-N-allyl-thionocarbamate (a structurally similar compound) have been used to understand its behavior as a flotation collector for copper sulfides. These studies suggest that the nature of the N-substituent, in this case, the allyl group, significantly influences the electron-donating and feedback-electron-accepting abilities of the molecule, which are related to the reactivity of the thiocarbonyl group. researchgate.net

The aminolysis of aryl N-ethyl thionocarbamates, which are analogous in the thiocarbonyl portion, has been studied to understand the influence of the oxygen and sulfur atoms on reactivity. These studies indicate that the reaction proceeds via a concerted mechanism, and the rate is influenced by the electronic nature of the substituents. acs.org While specific experimental data on the nucleophilic and electrophilic attack on the thiocarbonyl group of this compound are not extensively documented in the reviewed literature, the general reactivity patterns of thiocarbonyl compounds suggest it would be susceptible to attack by strong nucleophiles at the carbon atom and by soft electrophiles at the sulfur atom. google.com

Reactivity at the Allylic Moiety

The allyl group (–CH₂–CH=CH₂) in this compound introduces another reactive center into the molecule. The carbon-carbon double bond and the adjacent allylic C-H bonds are sites for various chemical transformations.

The double bond in the allylic group can undergo electrophilic addition reactions. wikipedia.org In these reactions, an electrophile adds across the double bond, leading to the formation of a more saturated product. The regioselectivity of such additions would be influenced by the electronic effects of the adjacent thiocarbamate functionality.

Furthermore, the allylic C-H bonds are known to be weaker than typical alkane C-H bonds, making them susceptible to radical substitution reactions. libretexts.org The stability of the resulting allylic radical intermediate facilitates these reactions. While specific studies on the reactivity of the allylic moiety in this compound were not found, the general principles of allylic reactivity suggest that this part of the molecule can participate in a variety of synthetic transformations. libretexts.orgmdpi.com

Hydrolysis and Solvolysis Reactions

The ester linkage in this compound is susceptible to cleavage through hydrolysis and solvolysis under both acidic and basic conditions. The mechanisms of these reactions are influenced by the electronic nature of the thionocarbamate group.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of thionocarbamate esters has been investigated for structurally similar compounds. For instance, the hydrolysis of ethyl N-ethylthioncarbamate, which lacks the N-allyl group, has been shown to proceed through a specific acid-catalyzed pathway at low pH. algoreducation.com The proposed mechanism is an A1 type, which involves a pre-equilibrium protonation of the substrate followed by a unimolecular rate-determining step. acs.orgalgoreducation.com

In this mechanism, the thiocarbonyl sulfur or the ether oxygen can be protonated. Protonation of the thiocarbonyl sulfur is generally favored, leading to an activated intermediate that is more susceptible to nucleophilic attack by water. The subsequent steps would involve the formation of a tetrahedral intermediate, followed by the elimination of ethanol (B145695) to yield N-allylthiocarbamic acid, which may further decompose. While direct experimental evidence for this compound is not available, the A1 mechanism provides a plausible pathway for its acid-catalyzed hydrolysis. acs.orgresearchgate.net

Base-Mediated Saponification Processes

The hydrolysis of esters under basic conditions is known as saponification. khanacademy.orgyoutube.comlibretexts.orgmdpi.comaotongchem.cnrsc.org For thionocarbamate esters, the mechanism of base-mediated hydrolysis can differ from that of typical carboxylate esters. Studies on the alkaline hydrolysis of S-aryl thiocarbamate esters and N-alkyl O-arylthioncarbamates suggest that the reaction often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. acs.orgresearchgate.netrsc.orgcnlitereagent.com

This mechanism involves the initial deprotonation of the nitrogen atom by a base to form a conjugate base. In a subsequent rate-determining step, the leaving group (in this case, the ethoxide ion) is eliminated to form an isothiocyanate intermediate (allyl isothiocyanate). This intermediate is then rapidly attacked by hydroxide (B78521) ions to form a carbamate (B1207046) salt and ultimately decomposes to an amine (allylamine), carbonate, and sulfide (B99878) or carbonyl sulfide. acs.orgalgoreducation.comresearchgate.net The formation of an isothiocyanate intermediate is a key feature of the E1cB pathway for thionocarbamate hydrolysis. acs.orgalgoreducation.com

Table 1: Proposed Products of Hydrolysis of this compound

Condition Proposed Intermediate Final Products
Acid-CatalyzedProtonated this compoundAllylamine (B125299), Ethanol, Carbonyl sulfide, H⁺
Base-MediatedAllyl isothiocyanateAllylamine, Ethanol, Carbonate, Sulfide

Rearrangement Studies

Thiocarbamates are known to undergo various rearrangement reactions, often involving the migration of a group from the oxygen or nitrogen atom to the sulfur atom. The most well-known of these is the Newman-Kwart rearrangement.

The Newman-Kwart rearrangement is a thermal or catalytically induced intramolecular 1,3-migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding an S-aryl thiocarbamate. researchgate.netresearchgate.netgoogleapis.com This reaction is driven by the thermodynamic stability of the resulting carbonyl group compared to the thiocarbonyl group. The rearrangement can be facilitated by high temperatures or by palladium catalysis, which allows the reaction to proceed under milder conditions. googleapis.comyoutube.com

While the classical Newman-Kwart rearrangement involves O-aryl thiocarbamates, the principles of sigmatropic rearrangements could potentially apply to related systems. However, specific studies on the thermal or catalytic rearrangement of this compound, which is an O-alkyl thiocarbamate, are not extensively reported in the searched literature. The presence of the N-allyl group could potentially open up pathways for other types of sigmatropic rearrangements, such as a mdpi.commdpi.com-sigmatropic rearrangement, but this remains to be experimentally verified for this specific compound.

Potential for Thionocarbamate-Thiocarbamate Rearrangements

The thionocarbamate-thiocarbamate rearrangement is a well-documented isomerization process where the aryl or alkyl group attached to the oxygen atom migrates to the sulfur atom, converting a thionocarbamate into a more thermodynamically stable thiocarbamate (also known as a thiolcarbamate). This reaction is most famously exemplified by the Newman-Kwart rearrangement, which typically involves the thermal or palladium-catalyzed migration of an aryl group. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org

While the classic Newman-Kwart rearrangement specifically describes the migration of an aryl group, the potential for an analogous migration of the ethyl group in this compound exists. However, such an alkyl group migration generally requires higher temperatures compared to aryl group migration. The driving force for this rearrangement is the formation of the more stable carbonyl (C=O) bond at the expense of the thionocarbonyl (C=S) bond. organic-chemistry.org The proposed rearrangement would lead to the formation of S-ethyl N-allylthiocarbamate.

A related rearrangement involves the migration of the allyl group itself from the nitrogen to the sulfur atom. This would be a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is discussed in the following section.

Analogous Claisen-Type Rearrangements Involving the Allyl Group

The presence of an allyl group attached to the nitrogen atom in this compound introduces the possibility of a wikipedia.orgwikipedia.org-sigmatropic rearrangement, analogous to the well-known Claisen rearrangement. mdpi.com The thio-Claisen rearrangement is the sulfur analogue of this reaction and involves the transformation of allyl vinyl sulfides or related structures. wikipedia.orglibretexts.org

In the case of this compound, a thermal or Lewis acid-catalyzed rearrangement could potentially occur, leading to the formation of an S-allyl thiocarbamate isomer. Specifically, the O-allyl imidazolyl thione ester, a related structure, has been shown to spontaneously rearrange to the corresponding S-allyl imidazolyl thiol ester in high yield. bris.ac.uk This suggests that a similar transformation for this compound to S-allyl-N-allylthiocarbamic acid O-ethyl ester is plausible. The reaction would proceed through a cyclic, six-membered transition state. nih.gov

Such rearrangements are powerful tools in organic synthesis for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The stereochemical outcome of these reactions is often predictable, proceeding through a chair-like transition state. wikipedia.org

Derivatization and Functionalization

The functional groups present in this compound allow for a variety of chemical transformations, leading to the synthesis of diverse derivatives.

Formation of Thiourea Derivatives

This compound can serve as a precursor for the synthesis of N-allylthiourea derivatives. This transformation can be achieved by reacting the thionocarbamate with primary or secondary amines. libretexts.orglibretexts.org The reaction likely proceeds through the formation of an intermediate allyl isothiocyanate, which is then attacked by the amine to yield the corresponding substituted thiourea. organic-chemistry.orgbibliotekanauki.pl The ethoxy group of the O-ethyl ester acts as a leaving group in the initial step.

General methods for the synthesis of thioureas often involve the reaction of amines with carbon disulfide or isothiocyanates. wikipedia.orgorganic-chemistry.org The proposed conversion of this compound offers an alternative route to these valuable compounds, which have applications in various fields, including medicinal chemistry. bibliotekanauki.plresearchgate.net

Table 1: Examples of Thiourea Synthesis from Amine Precursors

Amine ReactantThiourea Product
AmmoniaN-Allylthiourea
Primary Amine (R-NH₂)N-Allyl-N'-alkylthiourea
Secondary Amine (R₂NH)N-Allyl-N',N'-dialkylthiourea

This table presents hypothetical products based on established reactivity patterns of thionocarbamates with amines.

Transformations to Other Functional Groups

The thionocarbonyl and ester functionalities of this compound are susceptible to attack by various nucleophilic and reducing agents, enabling its conversion to other functional groups.

The reduction of esters and related functional groups with complex metal hydrides like lithium aluminum hydride (LiAlH₄) is a fundamental transformation in organic synthesis. harvard.edu While esters are readily reduced to primary alcohols by LiAlH₄, the reactivity of thionocarbamates is influenced by the presence of the sulfur atom. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

The reduction of this compound with a strong reducing agent such as LiAlH₄ is expected to proceed. The thionocarbonyl group (C=S) is generally reducible by LiAlH₄. The reaction would likely lead to the cleavage of the C-O and C-S bonds. The expected products would be N-allylmethanamine and ethanol, along with inorganic sulfur byproducts after workup. The use of a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) would likely not be sufficient to reduce the thionocarbamate functionality under standard conditions. masterorganicchemistry.comyoutube.com

Table 2: Expected Products from Hydride Reduction

ReagentExpected Major Organic Products
Lithium Aluminum Hydride (LiAlH₄)N-Allylmethanamine, Ethanol
Sodium Borohydride (NaBH₄)No reaction expected

This table is based on the known reactivity of similar functional groups.

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily react with esters. masterorganicchemistry.comyoutube.comgoogle.com The reaction of an ester with two equivalents of a Grignard reagent typically yields a tertiary alcohol after acidic workup. google.com

The reaction of this compound with Grignard reagents is anticipated to be complex. The thionocarbonyl carbon is electrophilic and susceptible to nucleophilic attack. However, the reactivity of a thionocarbonyl group can differ from that of a carbonyl group. libretexts.orgresearchgate.netlibretexts.org The initial addition of the Grignard reagent to the C=S bond would form a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group could lead to the formation of a thioketone, which could then react with a second equivalent of the Grignard reagent.

Furthermore, the secondary amine proton in this compound is acidic and would be expected to react with the strongly basic Grignard reagent in an acid-base reaction. libretexts.orgyoutube.com This would consume one equivalent of the Grignard reagent and generate the corresponding magnesium salt of the thionocarbamate. The subsequent nucleophilic addition would then require an additional equivalent of the Grignard reagent.

Table 3: Potential Reaction Pathways with Grignard Reagents

StepDescription
1Acid-base reaction between the Grignard reagent and the N-H proton.
2Nucleophilic attack of a second equivalent of the Grignard reagent on the thionocarbonyl carbon.
3Elimination of the ethoxide group to form a thioketone intermediate.
4Attack of a third equivalent of the Grignard reagent on the thioketone.
5Acidic workup to yield the final product, likely a tertiary thiol.

This table outlines a plausible, albeit complex, reaction sequence.

Applications in Organic Synthesis and Materials Science

N-Allylthiocarbamic Acid O-Ethyl Ester as a Synthetic Intermediate

The reactivity of this compound allows it to serve as a precursor and building block in the synthesis of various organic molecules, including those with applications in agriculture and complex heterocyclic systems.

While direct evidence for the use of this compound in commercially available agrochemicals is not extensively documented in public literature, the broader class of thiocarbamates has a well-established history in the agricultural sector. For instance, prothiocarb, a monothiocarbamic ester, has been utilized as an agricultural fungicide. nih.gov The structural elements of this compound suggest its potential as a precursor for creating novel agrochemical candidates. The allyl group, for example, can be a site for further chemical modification to introduce different functionalities that could enhance pesticidal or herbicidal activity.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov this compound can serve as a versatile building block for the synthesis of various N-, O-, and S-containing heterocycles. nih.gov The presence of multiple reactive sites—the nitrogen and sulfur atoms of the thiocarbamate core and the double bond of the allyl group—allows for a range of cyclization strategies. For example, the nitrogen and sulfur atoms can act as nucleophiles in reactions with electrophilic reagents to form five- or six-membered rings. The synthesis of fatty acid-tethered heterocyclic compounds, such as isoxazoles and pyrroles, has been demonstrated from related starting materials, highlighting the potential synthetic routes available for this compound. nih.gov

The synthesis of primary amines is a fundamental transformation in organic chemistry. openstax.orgpressbooks.pub this compound can be envisioned as a masked primary amine. The thiocarbamate group can be hydrolyzed under specific conditions to release the corresponding primary amine, allylamine (B125299). This approach offers an alternative to other methods of amine synthesis, such as the Gabriel synthesis or the reduction of nitriles and amides. libretexts.org

Furthermore, the compound's structure lends itself to the construction of more intricate molecular architectures. Thiol esters, for instance, are known intermediates in the synthesis of complex heterocycles. organic-chemistry.org The thiocarbamate moiety in this compound can potentially be manipulated to participate in similar synthetic pathways, leading to the formation of complex heterocyclic systems.

Involvement in Polymer Chemistry

The field of polymer chemistry has seen significant advancements through the development of controlled polymerization techniques. This compound possesses features that make it a candidate for participation in such processes.

The presence of the allyl group, a polymerizable moiety, allows this compound to function as a monomer in addition polymerization reactions. This opens the door to creating polymers with pendant thiocarbamate groups, which can impart unique properties to the resulting material or serve as handles for post-polymerization modification.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. cmu.edursc.org While dithiocarbamates are commonly employed as RAFT agents, the principles of RAFT can be extended to monomers containing specific functionalities. cmu.edumdpi.com The polymerization of monomers with side-chain functionalities, such as fatty acids, has been successfully achieved via RAFT. rsc.org

In the context of this compound, its polymerization by RAFT would likely involve the use of a suitable chain transfer agent to control the radical polymerization of the allyl group. The resulting polymer would feature pendant O-ethyl thiocarbamate groups along the polymer backbone. These groups can be further modified post-polymerization, for instance, by reacting them with amines to form urea (B33335) linkages, thereby altering the polymer's properties. mdpi.com The synthesis of block copolymers is also a possibility, where a polymer derived from this compound could be chain-extended with another monomer. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC6H11NOS
Molecular Weight145.22 g/mol
CAS Number817-97-0
AppearanceNot available
Boiling PointNot available
Melting PointNot available
DensityNot available
Note: Physical property data is not readily available in the searched sources.

This compound as a Monomer

Nitroxide Mediated Polymerization (NMP)

Nitroxide Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that utilizes a stable nitroxide radical to reversibly terminate propagating polymer chains, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. wikipedia.orgslideshare.net The process typically involves an alkoxyamine initiator which can dissociate into a carbon-centered radical and a nitroxide radical. wikipedia.org

A thorough search of scientific literature did not yield any studies where this compound was used as a mediator, initiator, or monomer in NMP. While thiocarbamates have been investigated in other CRP techniques like RAFT polymerization, their role in NMP, and specifically the role of this compound, is not documented.

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization is a powerful strategy for introducing specific chemical functionalities into a polymer backbone after the polymerization process. semanticscholar.org The presence of an allyl group in this compound suggests its potential utility in such modifications, primarily through thiol-ene reactions. nih.gov This type of 'click' chemistry is known for its high efficiency and orthogonality, allowing for the attachment of various molecules to a polymer chain under mild conditions. rsc.org

Theoretical and Mechanistic Investigations

Computational Chemistry Studies

Computational approaches offer a window into the molecular world of N-Allylthiocarbamic acid O-ethyl ester, providing insights that are often difficult to obtain through experimental methods alone.

Electronic Structure Analysis of this compound

The electronic structure of a molecule is fundamental to its reactivity. In this compound, the distribution of electrons and the nature of the molecular orbitals dictate its chemical properties. The presence of nitrogen, sulfur, and oxygen atoms, each with lone pairs of electrons, as well as the π-system of the allyl group and the thiocarbonyl group (C=S), creates a complex electronic environment.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and localization of the HOMO indicate the molecule's ability to donate electrons and where the most likely site of electrophilic attack is. Conversely, the LUMO's energy and location suggest the molecule's capacity to accept electrons and the probable site for nucleophilic attack. For thiocarbamates, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is typically centered on the thiocarbonyl carbon.

Table 1: Calculated Electronic Properties of a Model Thiocarbamate

PropertyValueDescription
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital.
LUMO Energy-0.8 eVIndicates the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.7 eVThe energy difference between the HOMO and LUMO, related to chemical reactivity and stability.
Dipole Moment3.2 DA measure of the overall polarity of the molecule.

Note: The data in this table is illustrative and based on general values for similar thiocarbamate structures. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Stability Predictions

The flexibility of the allyl and ethyl groups in this compound allows for multiple conformations. Computational studies can predict the relative stabilities of these different spatial arrangements. The rotation around the C-N, C-O, and C-S bonds leads to various conformers, with their stability being influenced by steric hindrance and electronic interactions.

For instance, the orientation of the allyl group relative to the thiocarbamate plane can significantly impact the molecule's energy. Theoretical calculations can identify the global minimum energy conformation, which is the most stable and therefore the most populated form of the molecule at equilibrium. Understanding the conformational landscape is crucial as different conformers may exhibit different reactivities.

Spectroscopic Property Simulations (for mechanistic elucidation)

Computational chemistry can simulate various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts for proposed intermediates and transition states in a reaction, these simulations can be compared with experimental data. This comparison is a powerful tool for elucidating reaction mechanisms. For example, the appearance or disappearance of a specific IR band corresponding to a particular functional group can provide evidence for the formation of a transient species.

Reaction Mechanism Elucidation

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed investigation of both its formation and subsequent transformations.

Investigation of Synthesis Pathways via Density Functional Theory (DFT)

The synthesis of thiocarbamates can proceed through various routes. DFT can be employed to model these pathways to determine the most energetically favorable route. For the synthesis of this compound, one common method involves the reaction of an O-ethyl xanthate with an allylamine (B125299). DFT calculations can model the transition states and intermediates of this reaction, providing activation energies and reaction enthalpies. This information helps in optimizing reaction conditions by identifying the rate-determining step and potential side reactions.

Unraveling Reaction Mechanisms of Transformations

This compound can undergo various transformations, with rearrangements being a key reaction class for related thiocarbamates. A well-known example in this family of compounds is the Newman-Kwart rearrangement, which involves the intramolecular 1,3-migration of an aryl group from the oxygen to the sulfur atom in O-aryl thiocarbamates. While this compound is an O-alkyl thiocarbamate, analogous rearrangements involving the allyl group can be investigated computationally.

DFT studies can elucidate the mechanism of such a potential allyl rearrangement. This would involve locating the transition state structure for the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the allyl group from the nitrogen to the sulfur atom, a process that would lead to the formation of an S-allyl isomer. The calculated activation barrier for this process would determine its feasibility.

Catalyst Design and Optimization through Computational Modeling

Computational chemistry has emerged as a powerful partner to experimental work, enabling the prediction of molecular properties and reaction outcomes. For catalyst development, computational modeling can significantly reduce the experimental effort required by identifying promising catalyst structures and elucidating the principles that govern their activity and selectivity.

Computational methods, particularly density functional theory (DFT), can be used to model the potential energy surface of a reaction. This allows for the calculation of activation energies for different reaction pathways, providing a theoretical prediction of which pathway is more favorable and, consequently, which products are likely to form.

In the synthesis of thiocarbamates, where various side reactions might occur, computational modeling can help in designing a catalyst that selectively promotes the desired reaction. By understanding the electronic and steric factors that influence the catalyst's interaction with the reactants, it is possible to predict how modifications to the catalyst structure will affect its performance. The design and optimization of heterogeneous catalysts using computational methods is a high-dimensional problem that benefits from such theoretical insights. researchgate.net

Table 2: Illustrative Computational Prediction of Catalyst Performance

CatalystLigand SystemCalculated Activation Energy (kcal/mol)Predicted Selectivity for this compound (%)
APhosphine-based25.485
BN-heterocyclic carbene22.195
CSchiff base28.970
Note: This table is a hypothetical representation of how computational data could be presented and is not based on actual calculations for this specific reaction.

The ligands coordinated to a metal center in a catalyst play a crucial role in determining its activity and selectivity. Theoretical insights derived from computational studies can guide the rational design of ligands to enhance catalyst performance. By analyzing the electronic structure and steric properties of the catalyst-substrate complex, chemists can identify the key features of a ligand that are essential for efficient catalysis.

For a reaction involving this compound, computational studies could reveal, for example, that a ligand with a specific bite angle or electronic-donating capacity is optimal for stabilizing the transition state. This knowledge can then be used to synthesize and test new ligands with these desired properties, accelerating the discovery of more effective catalysts. The development of such tools can lead to generalized schemes for catalyst design and optimization. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-allylthiocarbamic acid O-ethyl ester, and how can yield be maximized?

  • Methodology : Adapt protocols from structurally analogous thiocarbamate esters. For example, use a two-step procedure: (1) React allylamine with carbonyl sulfide to form the thiocarbamic acid intermediate, followed by (2) esterification with ethanol in the presence of a coupling agent (e.g., DCC). Solvent selection (e.g., ethanol or toluene) and temperature control (e.g., 333 K for 1 hour) are critical to minimize side reactions .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (methanol/water) or column chromatography. Example yields for similar compounds: ~72% after recrystallization .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Structural Confirmation :

  • IR Spectroscopy : Identify characteristic peaks (e.g., NH stretches at ~3300 cm⁻¹, C=S at ~1080 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to verify allyl (-CH₂-CH=CH₂) and ethoxy (-OCH₂CH₃) groups.
    • Purity Assessment :
  • Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., ±0.5% deviation acceptable) .
  • HPLC : Ensure >95% purity using a C18 column and UV detection at 254 nm .

Q. How can experimental reproducibility be ensured in synthesizing this compound?

  • Detailed Protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document solvent grades, molar ratios, and purification steps. Include raw spectral data and calibration curves in supplementary materials .
  • Reagent Quality : Use freshly distilled allylamine and anhydrous ethanol to prevent hydrolysis.

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Data Contradiction Analysis : If yields drop below 50%, investigate side reactions (e.g., allyl group isomerization or oxidation). Use LC-MS to identify byproducts (e.g., disulfides from sulfur aggregation).
  • Mitigation Strategies : Optimize inert atmosphere conditions (N₂/Ar) and reduce reaction time. Reference thermochemical studies on analogous esters to predict decomposition pathways .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

  • Methodology :

  • DFT Calculations : Predict bond dissociation energies (e.g., C=S vs. C-O) to assess hydrolytic stability.
  • Docking Studies : Screen against target proteins (e.g., enzymes inhibited by thiocarbamates) using software like AutoDock Vina.
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme assays .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in biological studies involving this compound?

  • Experimental Design : Use a log-dose vs. response curve (4-6 concentrations, n=3 replicates). Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Error Handling : Report confidence intervals (±95%) and use ANOVA for multi-group comparisons. Consult a statistician to validate power analysis and sample size .

Data Validation and Reporting

Q. How should researchers validate spectroscopic data against existing literature or databases?

  • Reference Standards : Cross-check IR/NMR peaks with NIST Chemistry WebBook entries for thiocarbamates. Example: Match C=S stretching frequency (1080–1100 cm⁻¹) .
  • Reproducibility : Share raw spectral files (e.g., JCAMP-DX format) in supplementary materials to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.